molecular formula C4H10ClN B1280165 But-2-en-1-amine hydrochloride CAS No. 90014-18-9

But-2-en-1-amine hydrochloride

Cat. No. B1280165
CAS RN: 90014-18-9
M. Wt: 107.58 g/mol
InChI Key: HNVAXILPAPSDDS-SQQVDAMQSA-N
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Description

But-2-en-1-amine hydrochloride is a chemical compound with the molecular formula C4H10ClN . It is a colorless liquid that acquires a yellow color upon storage in air . It is known to have a fishy, ammonia-like odor common to amines .


Synthesis Analysis

The synthesis of amines like But-2-en-1-amine hydrochloride can be achieved by several methods. One common method is the reduction of nitriles or amides and nitro compounds . Another method involves SN2 reactions of alkyl halides with ammonia and other amines . The synthesis of But-2-en-1-amine hydrochloride specifically is not well-documented in the literature .


Molecular Structure Analysis

The molecular structure of But-2-en-1-amine hydrochloride can be analyzed using various spectroscopic techniques. Infrared (IR) spectroscopy can identify the N-H bonds of primary and secondary amines . 1H NMR spectra can be used to determine the structure of the amine . The hydrogens attached to an amine show up at 0.5-5.0 ppm, and the hydrogens on carbons directly bonded to an amine typically appear at 2.3-3.0 ppm .


Chemical Reactions Analysis

Amines, including But-2-en-1-amine hydrochloride, can undergo a variety of chemical reactions. For example, they can be converted into alkenes by an elimination reaction . They can also react with alkyl halides in SN2 reactions .


Physical And Chemical Properties Analysis

But-2-en-1-amine hydrochloride is a powder with a melting point of 204-205°C . It has a molecular weight of 107.58 . The compound is sensitive to moisture .

Scientific Research Applications

Chemoselective Tert-Butyloxycarbonylation

In the study by Ouchi et al. (2002), 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) is used as a tert-butoxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides, including But-2-en-1-amine hydrochloride. The chemoselective reactions proceed in high yield under mild conditions, demonstrating the compound's utility in synthetic organic chemistry (Ouchi, Saito, Yamamoto, & Takahata, 2002).

CO2 Capture

Bates et al. (2002) explored the reaction of 1-butyl imidazole with 3-bromopropylamine hydrobromide, leading to a new room-temperature ionic liquid for CO2 capture. This liquid reacts reversibly with CO2, effectively sequestering the gas as a carbamate salt, comparable in efficiency to commercial amine sequestering reagents (Bates, Mayton, Ntai, & Davis, 2002).

Synthesis of Amides

Eidi and Kassaee (2016) developed an efficient method for synthesizing a wide variety of amides through amidation of methylarenes with amine hydrochloride salts. This process utilizes magnetic CoFe2O4 nanoparticles as a recyclable nanocatalyst, showcasing the role of But-2-en-1-amine hydrochloride in facilitating the synthesis of important organic compounds (Eidi & Kassaee, 2016).

Safety And Hazards

But-2-en-1-amine hydrochloride is a skin irritant and can cause severe skin burns and eye damage . It is also harmful if swallowed . The compound is flammable, and its containers may explode when heated .

properties

IUPAC Name

(E)-but-2-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N.ClH/c1-2-3-4-5;/h2-3H,4-5H2,1H3;1H/b3-2+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVAXILPAPSDDS-SQQVDAMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

But-2-en-1-amine hydrochloride

CAS RN

90014-18-9, 209907-25-5
Record name but-2-en-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2E)-but-2-en-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AD Findlay, JS Foot, A Buson, M Deodhar… - Journal of Medicinal …, 2019 - ACS Publications
Lysyl oxidase-like 2 (LOXL2) is a secreted enzyme that catalyzes the formation of cross-links in extracellular matrix proteins, namely, collagen and elastin, and is indicated in fibrotic …
Number of citations: 36 pubs.acs.org
Y Wang, H Di, F Chen, Y Xu, Q Xiao… - Journal of Medicinal …, 2016 - ACS Publications
Antivirulence strategies are now attracting interest for the inherent mechanism of action advantages. In our previous work, diapophytoene desaturase (CrtN) was identified to be an …
Number of citations: 25 pubs.acs.org
M Daniel, F Blanchard… - The Journal of …, 2015 - ACS Publications
… 3-Methylbut-2-en-1-amine hydrochloride, 2-methylprop-2-en-1-amine hydrochloride, but-2-en-1-amine hydrochloride, but-3-en-1-amine hydrochloride, (E)-3-phenylprop-2-en-1-amine …
Number of citations: 34 pubs.acs.org

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